7-(4-bromophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
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Overview
Description
Without specific information, it’s difficult to provide a detailed description of this compound. However, based on its name, it appears to be a complex organic molecule with multiple functional groups including a bromophenyl group, an indole group, and a triazolopyrazinone group.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Without specific information, it’s difficult to provide a detailed molecular structure analysis.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups and their reactivity. Without specific information, it’s difficult to provide a detailed chemical reactions analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. Without specific information, it’s difficult to provide a detailed analysis of the physical and chemical properties.Scientific Research Applications
Antitumor Activity
Research on derivatives of [1,2,4]triazolo[4,3-a]pyrazines and related heterocycles has shown promising antitumor activities. For instance, compounds incorporating [1,2,4]triazole and indole moieties have been synthesized and evaluated for their potential antitumor effects. The structural variations in these molecules allow for the modulation of biological properties, leading to the identification of compounds with specific antitumor activities. Mode-of-action studies of these compounds have revealed mechanisms such as inhibition of tubulin polymerization, highlighting their potential in cancer research and therapy (Jilloju et al., 2021).
Antimicrobial Activity
Several studies have focused on the synthesis and evaluation of [1,2,4]triazole and pyrazole derivatives for their antimicrobial properties. The introduction of different substituents into these heterocyclic frameworks has led to the discovery of compounds with significant antibacterial and antifungal activities. This research is crucial for the development of new antimicrobial agents to combat resistant strains of bacteria and fungi (Hassan, 2013).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information, it’s difficult to provide a detailed analysis of the safety and hazards.
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. Without specific information, it’s difficult to provide a detailed analysis of the future directions.
properties
IUPAC Name |
7-(4-bromophenyl)-3-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN5O2S/c1-13-19(16-4-2-3-5-17(16)24-13)18(29)12-31-22-26-25-20-21(30)27(10-11-28(20)22)15-8-6-14(23)7-9-15/h2-11,24H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQYFLBCHXNPOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NN=C4N3C=CN(C4=O)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-bromophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one |
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